N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic organic compound that combines a benzofuran moiety with a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and sulfonamide functionalities suggests it may exhibit unique biological activities and chemical properties.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to be effective antimicrobial agents . They are also known to interact with Beta-1 and Beta-2 adrenergic receptors .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties . They interact with their targets and induce changes that lead to their therapeutic effects .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biological targets and affect multiple pathways .
Result of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties , indicating that they may have effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide typically involves several key steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Alkylation: The benzofuran intermediate is then alkylated using appropriate alkyl halides to introduce the propan-2-yl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated benzofuran with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Benzofuran-2-carboxylic acids
Reduction: Corresponding amines
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its structural similarity to other bioactive molecules. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties. Studies have indicated that benzofuran derivatives can interact with various biological targets, making them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its sulfonamide group also makes it a candidate for use in polymer chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simple benzofuran structure without additional functional groups.
3,4-Dimethoxybenzenesulfonamide: Lacks the benzofuran moiety but contains the sulfonamide group.
N-(1-(benzofuran-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide is unique due to the combination of the benzofuran and sulfonamide functionalities, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13(10-15-11-14-6-4-5-7-17(14)25-15)20-26(21,22)16-8-9-18(23-2)19(12-16)24-3/h4-9,11-13,20H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXBMVVFFFUWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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